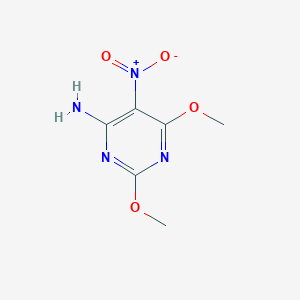

2,6-Dimethoxy-5-nitropyrimidin-4-amine

Description

2,6-Dimethoxy-5-nitropyrimidin-4-amine (CAS: 73978-74-2) is a nitropyrimidine derivative featuring methoxy (-OMe) groups at positions 2 and 6, a nitro (-NO₂) group at position 5, and an amine (-NH₂) at position 2. Its molecular formula is C₆H₈N₄O₅, with a molar mass of 216.16 g/mol. This compound is part of the pyrimidine family, a class of heterocyclic aromatic compounds widely studied for their pharmacological and synthetic utility. The nitro and amine groups confer electrophilic and nucleophilic reactivity, respectively, while the methoxy substituents influence electronic effects and steric hindrance.

Propriétés

Numéro CAS |

73978-74-2 |

|---|---|

Formule moléculaire |

C6H8N4O4 |

Poids moléculaire |

200.15 g/mol |

Nom IUPAC |

2,6-dimethoxy-5-nitropyrimidin-4-amine |

InChI |

InChI=1S/C6H8N4O4/c1-13-5-3(10(11)12)4(7)8-6(9-5)14-2/h1-2H3,(H2,7,8,9) |

Clé InChI |

AEFIKWJHKJRACJ-UHFFFAOYSA-N |

SMILES |

COC1=NC(=NC(=C1[N+](=O)[O-])N)OC |

SMILES canonique |

COC1=NC(=NC(=C1[N+](=O)[O-])N)OC |

Autres numéros CAS |

73978-74-2 |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

The following compounds are structurally related to 2,6-Dimethoxy-5-nitropyrimidin-4-amine, differing primarily in substituents and their positions:

2,6-Bis(methylamino)-4-methyl-5-nitropyrimidine (CAS: Not provided)

- Substituents: 2,6-NHCH₃ (methylamino), 4-CH₃ (methyl), 5-NO₂ .

- Key Differences: Methylamino groups at positions 2 and 6 enhance hydrogen-bonding capacity compared to methoxy groups.

- Physical Properties : Melting point = 234–235°C, higher than typical nitropyrimidines due to intermolecular hydrogen bonding .

- Reactivity: Methylamino groups act as electron donors, directing electrophilic substitution to positions activated by the nitro group.

2,4-Dichloro-5-nitropyrimidine (CAS: 49845-33-2)

- Substituents: 2,4-Cl (chloro), 5-NO₂ .

- Key Differences :

- Chloro groups are strong electron-withdrawing substituents, increasing electrophilicity at positions 2 and 3.

- Absence of amine or methoxy groups limits hydrogen-bonding interactions.

- Reactivity : Chloro substituents facilitate nucleophilic aromatic substitution (e.g., with amines or alkoxides), making this compound a versatile precursor in synthesis .

4-Chloro-6-methylpyrimidin-5-amine (CAS: 89182-18-3)

- Substituents : 4-NH₂, 6-CH₃ (methyl), 5-Cl .

- Key Differences: The nitro group is replaced by chloro at position 5, reducing electrophilicity. The amine at position 4 enhances hydrogen-bond donor capacity.

- Applications: Potential as a building block for antimetabolites or kinase inhibitors due to the amine and chloro groups .

5-[(4-Fluoroanilino)methyl]-6-methyl-N-(4-methylphenyl)-2-phenylpyrimidin-4-amine

- Substituents : Complex aryl groups at positions 2, 4, and 5 .

- Key Differences :

- Applications : Demonstrated antibacterial and antifungal activities, suggesting that aromatic substituents enhance bioactivity compared to methoxy groups .

Physicochemical and Reactivity Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.